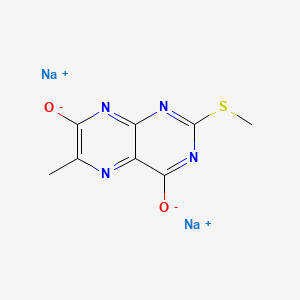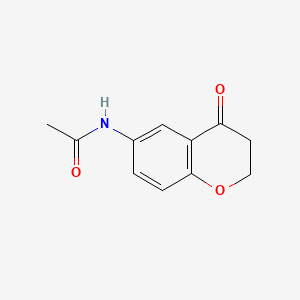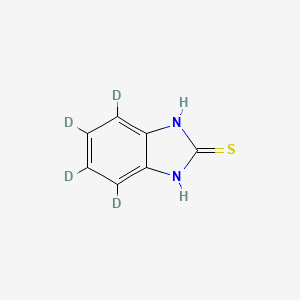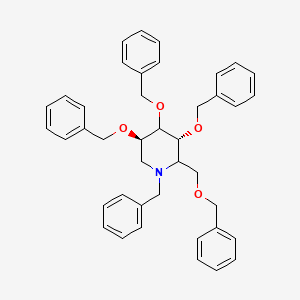
Pravastatin Lactone-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pravastatin Lactone-D3 is the deuterium labeled Pravastatin Lactone . It is a metabolite of Pravastatin . Pravastatin is a medication used to manage and treat primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia .
Synthesis Analysis
Pravastatin can be produced by stereoselective hydroxylation of the natural product compactin . The production involves a costly dual-step fermentation and biotransformation process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Chemical Reactions Analysis
This compound is a labeled metabolite of Pravastatin . The drug selectively acts on the rate-limiting step in cholesterol biosynthesis by inhibiting HMG Co-A reductase .Physical and Chemical Properties Analysis
The molecular formula of this compound is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Wissenschaftliche Forschungsanwendungen
Pravastatin and its lactone form have been extensively studied for their pharmacokinetic properties, including their absorption, distribution, metabolism, and excretion in the body. For example, a study demonstrated the use of gas chromatography/mass spectrometry for the assay of pravastatin in plasma, highlighting its applicability in clinical sample analysis (Morris et al., 1993).
Comparative pharmacokinetic and pharmacodynamic studies of pravastatin and other statins, such as lovastatin, have been conducted to understand their differences in bioavailability and effects on serum lipids (Pan et al., 1990).
Research has also explored the effects of pravastatin on vitamin D synthesis, investigating its impact on mineral metabolism and skin's ability to synthesize vitamin D3 (Dobs et al., 1991).
The interaction of pravastatin with various transporters, such as P-glycoprotein and organic anion-transporting polypeptides, has been a subject of study, offering insights into drug-transporter interactions and their implications for pharmacokinetics (Chen et al., 2005).
Studies have compared the lipophilicity and solubility of pravastatin with other statins, providing a better understanding of its pharmacological properties and its selectivity in inhibiting cholesterol synthesis (Serajuddin et al., 1991).
The effectiveness of pravastatin in reducing cardiovascular events and its relationship with lipid levels have been examined, contributing to our understanding of its role in coronary heart disease prevention (Packard et al., 1998).
Wirkmechanismus
Target of Action
Pravastatin Lactone-D3 primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the biosynthesis of cholesterol, making it an effective target for managing hypercholesterolemia .
Mode of Action
This compound is a specific inhibitor of the hepatic HMG-CoA reductase in humans . By inhibiting this enzyme, this compound reduces cholesterol biosynthesis, as HMG-CoA reductase activity is an early-limiting step in this process .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and several other biologically important substances . This disruption leads to a decrease in cholesterol levels, which in turn triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to LDL in the bloodstream and carry it into cells where it is broken down .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the Pravastatin that reaches the liver via the portal vein is extracted by the liver, mainly attributed to biliary excretion performed by a primary active transport mechanism . The intact drug and its metabolites are cleared through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol levels in the body. This reduction is achieved by inhibiting cholesterol synthesis and increasing the uptake and breakdown of LDL cholesterol . This can lead to a decrease in the risk of cardiovascular events, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH value of the stomach, as Pravastatin is unstable under aqueous acidic conditions and can transform into isomers and their lactonised compounds . Additionally, the drug’s efficacy can be influenced by the presence of other drugs in the system, which can lead to drug-drug interactions .
Safety and Hazards
Zukünftige Richtungen
Pravastatin is an FDA-approved HMG Co-A reductase inhibitor indicated for the treatment of primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia . It is also used for the prevention of cardiovascular events in patients diagnosed with coronary artery disease . Off-label, pravastatin may be used for cerebral vasospasm prophylaxis after subarachnoid hemorrhage in adults .
Biochemische Analyse
Biochemical Properties
Pravastatin Lactone-D3 plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids . This compound interacts with 3-hydroxy-3-methylglutaryl-coenzyme A reductase by binding to its active site, thereby inhibiting its activity and reducing cholesterol synthesis. Additionally, this compound may interact with other proteins and enzymes involved in lipid metabolism, although these interactions are less well-characterized .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, this compound reduces the levels of mevalonate and its downstream products, which are essential for the prenylation of proteins involved in cell signaling . This inhibition can lead to alterations in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, leading to competitive inhibition of the enzyme . This binding prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the mevalonate pathway. As a result, the synthesis of cholesterol and other isoprenoids is reduced. Additionally, this compound may influence the expression of genes involved in lipid metabolism by modulating the activity of transcription factors such as sterol regulatory element-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form Pravastatin . Long-term studies have shown that the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase by this compound can lead to sustained reductions in cholesterol levels and alterations in cellular function . The extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound effectively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase and reduces cholesterol synthesis without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including hepatotoxicity and myopathy . These adverse effects are likely due to the inhibition of other enzymes and pathways involved in lipid metabolism, as well as the accumulation of intermediate metabolites .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition reduces the synthesis of mevalonate and its downstream products, including cholesterol and other isoprenoids. This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form Pravastatin . The metabolites of this compound are then excreted through both hepatic and renal routes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated mechanisms . It is rapidly absorbed from the small intestine and taken up by the liver via a sodium-independent bile acid transporter . Within the liver, this compound is distributed to various cellular compartments, where it exerts its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A reductase . The distribution of this compound to other tissues is limited due to its hydrophilicity and carrier-mediated transport .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where 3-hydroxy-3-methylglutaryl-coenzyme A reductase is located . This localization is essential for the effective inhibition of the enzyme and the subsequent reduction in cholesterol synthesis. This compound may also be localized to other cellular compartments, such as the cytoplasm and mitochondria, where it can influence other metabolic pathways . The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and interactions with transport proteins .
Eigenschaften
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARDMYXSOFTLN-BGFMQMSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)



![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)









